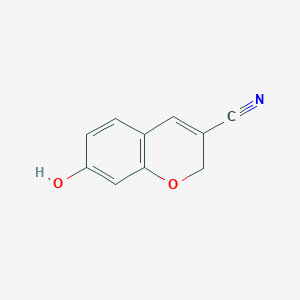

3-Cyano-7-hydroxy-2h-1-benzopyran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cyano-7-hydroxy-2h-1-benzopyran is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

3-Cyano-7-hydroxy-2H-1-benzopyran has demonstrated significant antimicrobial properties. It has been effective against various pathogens, including:

- Candida albicans : A common yeast that can cause infections in immunocompromised individuals.

- Staphylococcus aureus : A bacterium often responsible for skin infections and other serious conditions.

Research indicates that the compound's mechanism may involve disrupting the cell membrane integrity of these pathogens, thereby inhibiting their growth.

Anticancer Properties

The compound exhibits cytotoxic effects against several cancer cell lines, making it a candidate for anticancer drug development. Notable findings include:

- In vitro studies : Demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.

- Cell line specificity : Different cancer cell lines show varying sensitivity levels, suggesting potential for targeted therapies .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Induction of oxidative stress |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. This compound has been shown to:

- Reduce oxidative stress : By scavenging free radicals, it protects neuronal cells from damage.

- Alleviate neuroinflammation : It inhibits pro-inflammatory cytokines, which are implicated in neurodegenerative diseases .

Fluorescent Probes in Biological Research

The structural characteristics of this compound allow it to function as a fluorescent probe. Its applications include:

- Detection of biological species : It can be used to detect enzymes and other biomolecules in live cells.

- Monitoring cellular processes : Its fluorescence properties enable real-time observation of cellular activities and responses to stimuli .

Chemical Synthesis and Modification

The versatility of this compound in chemical synthesis has led to the development of various derivatives with enhanced properties:

- Synthesis of analogues : Modifications at the cyano or hydroxy groups can lead to compounds with improved biological activity or selectivity against specific targets.

Table 2: Synthetic Derivatives and Their Activities

| Derivative | Activity Type | Observations |

|---|---|---|

| 4-Methyl derivative | Enhanced anticancer | Increased potency in breast cancer |

| Hydroxylated analogue | Antimicrobial | Broader spectrum against bacteria |

Propiedades

Fórmula molecular |

C10H7NO2 |

|---|---|

Peso molecular |

173.17 g/mol |

Nombre IUPAC |

7-hydroxy-2H-chromene-3-carbonitrile |

InChI |

InChI=1S/C10H7NO2/c11-5-7-3-8-1-2-9(12)4-10(8)13-6-7/h1-4,12H,6H2 |

Clave InChI |

IZLQTASAYHGKIZ-UHFFFAOYSA-N |

SMILES canónico |

C1C(=CC2=C(O1)C=C(C=C2)O)C#N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.